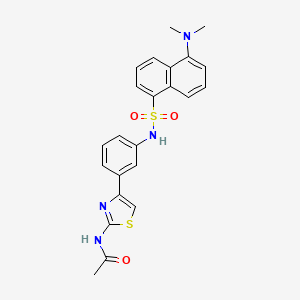
HA15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HA15 ist eine neuartige Verbindung, die zur Klasse der Thiazol-Benzolsulfonamide gehört. Sie hat in der wissenschaftlichen Gemeinschaft aufgrund ihrer potenten Antikrebs-Eigenschaften erhebliche Aufmerksamkeit erregtDurch die Hemmung von GRP78 induziert this compound ER-Stress, der zum Zelltod von Krebszellen führt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Bildung eines Thiazolrings und die anschließende Anbindung einer Benzolsulfonamidgruppe. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring wird durch eine Cyclisierungsreaktion synthetisiert, die ein Thioamid und ein Halogenketon unter basischen Bedingungen beinhaltet.
Anbindung der Benzolsulfonamidgruppe: Die Benzolsulfonamidgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der das Thiazol-Zwischenprodukt in Gegenwart einer Base mit einem Benzolsulfonylchlorid reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Effizienz der Synthese zu maximieren .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Die Reduktion von this compound kann, abhängig vom verwendeten Reduktionsmittel, zu Thioethern oder Thiolen führen.
Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, bei denen die Sulfonamidgruppe durch andere Nucleophile ersetzt wird
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine oder Thiole werden in Substitutionsreaktionen eingesetzt
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thioether und Thiole.
Substitution: Verschiedene substituierte Thiazolderivate
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Modellverbindung verwendet, um die Mechanismen der Thiazol- und Sulfonamidchemie zu untersuchen.
Biologie: Es dient als Werkzeug, um die Rolle von GRP78 bei zellulären Stressreaktionen und Proteinfaltung zu untersuchen.
Medizin: this compound hat in präklinischen Studien vielversprechende Ergebnisse als Antikrebsmittel gezeigt. .
Industrie: This compound wird bei der Entwicklung neuer Therapeutika und als Leitverbindung für die Wirkstoffforschung eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es spezifisch an GRP78 bindet und dessen ATPase-Aktivität hemmt. Diese Hemmung führt zur Anhäufung von falsch gefalteten Proteinen im ER, was die Entfaltete-Protein-Antwort (UPR) auslöst. Die UPR aktiviert verschiedene Signalwege, darunter PERK, IRE1 und ATF6, die letztendlich zum Zelltod durch Apoptose und Autophagie führen .
Wirkmechanismus
Target of Action
HA15 is a potent and specific inhibitor of the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5 . This protein plays a crucial role in protein folding and maturation . It is highly expressed in malignant tumors, making it a promising target for cancer treatment .
Mode of Action
This compound binds to GRP78 and inhibits its ATPase activity . This interaction disrupts the UPR transducer–GRP78 complexes, resulting in constitutive UPR signaling and cell death exclusively in cancer cells .
Biochemical Pathways
The binding of this compound to GRP78 triggers the release of all three ER mediators and induces a partial inhibition of GRP78 ATPase activity . This leads to an increase in endoplasmic reticulum stress (ER Stress), which is generally activated in cancer cells due to an accumulation of misfolded proteins . The unfolded protein response (UPR) then triggers the expression of chaperone proteins, such as GRP78, calreticulin, and calnexin, which play a role in the adaption of the cell to ER stress .
Result of Action
This compound has been shown to decrease cell viability in a dose-dependent manner, suppress proliferation, and promote apoptosis . It induces autophagy and has high efficiency in inducing cell death and ER stress in BRAF-inhibitor-resistant melanoma cells . It also exhibits strong efficacy in melanoma cells, including those resistant to BRAF inhibitors .
Action Environment
The compound exerts cytotoxicity to a wide range of tumors, including prostate, breast, and colon cancers . The environment, including the type of cancer and the presence of resistance to other treatments, can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
HA15 interacts with GRP78, a molecular chaperone that belongs to the Hsp70 family of proteins . The interaction between this compound and GRP78 inhibits the ATPase activity of GRP78 , leading to an increase in unfolded protein response .
Cellular Effects
This compound induces endoplasmic reticulum (ER) stress, leading to cell death . This effect is observed in various types of cells, including melanoma cells . The compound influences cell function by increasing the expression of unfolded protein response components .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to GRP78 and inhibiting its ATPase activity . This binding interaction leads to an increase in unfolded protein response, which in turn leads to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the unfolded protein response pathway . It interacts with GRP78, an enzyme that plays a crucial role in this pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HA15 involves the formation of a thiazole ring and the subsequent attachment of a benzenesulfonamide group. The synthetic route typically includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Attachment of Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with a benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
HA15 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield thioethers or thiols, depending on the reducing agent used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
HA15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the mechanisms of thiazole and sulfonamide chemistry.
Biology: It serves as a tool to investigate the role of GRP78 in cellular stress responses and protein folding.
Medicine: this compound has shown promising results in preclinical studies as an anti-cancer agent. .
Industry: This compound is used in the development of new therapeutic agents and as a lead compound for drug discovery
Vergleich Mit ähnlichen Verbindungen
HA15 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen Zielgerichtetheit auf GRP78 und seiner potenten Antikrebs-Eigenschaften. Ähnliche Verbindungen umfassen:
Thapsigargin: Ein Hemmer der Sarko/Endoplasmatischen-Retikulum-Calcium-ATPase (SERCA), der ebenfalls ER-Stress induziert, jedoch über einen anderen Mechanismus.
Tunicamycin: Ein Hemmer der N-verknüpften Glykosylierung, die zu ER-Stress führt.
Bortezomib: Ein Proteasomhemmer, der ER-Stress induziert, indem er den Abbau von falsch gefalteten Proteinen verhindert
This compound zeichnet sich durch seine Spezifität für GRP78 und seine Fähigkeit aus, die Arzneimittelresistenz in Krebszellen zu überwinden .
Eigenschaften
IUPAC Name |
N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-15(28)24-23-25-20(14-31-23)16-7-4-8-17(13-16)26-32(29,30)22-12-6-9-18-19(22)10-5-11-21(18)27(2)3/h4-14,26H,1-3H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSMEKVVMYSTIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

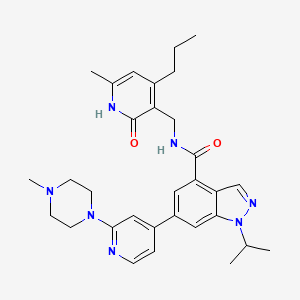

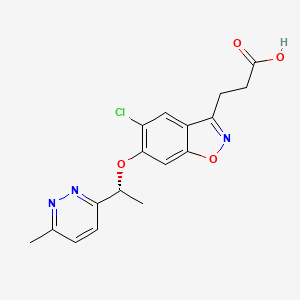
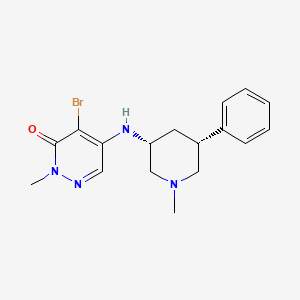

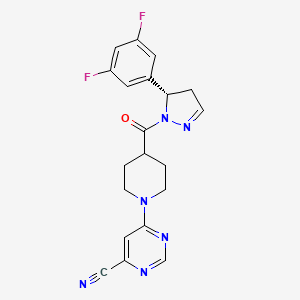

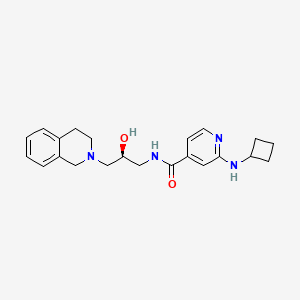
![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-5-methyl-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole](/img/structure/B607854.png)
